molecular formula C19H20N2O3S2 B2811695 1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034513-83-0

1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2811695
CAS No.: 2034513-83-0
M. Wt: 388.5
InChI Key: AEONAJNRYXQJHW-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetically designed chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture, incorporating a 1,4-thiazepane ring core in its sulfone form (1,1-dioxide), a thiophene moiety, and a 1H-indol-3-yl group linked via an ethanone bridge. The presence of multiple privileged heterocyclic scaffolds, notably the thiazepane ring and the indole ring, suggests broad potential for interaction with various biological targets . Indole and thiophene derivatives are widely recognized in chemical research for their diverse biological activities, making them valuable scaffolds in the development of novel pharmacologically active compounds . The saturated seven-membered 1,4-thiazepane ring is a key structural feature found in compounds studied for their central nervous system (CNS) activities and other pharmacological properties . The specific molecular framework of this compound makes it a valuable chemical tool for researchers exploring new chemical spaces, structure-activity relationships (SAR), and as a potential precursor in synthetic chemistry for the development of fused heterocyclic systems with enhanced properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-19(12-14-13-20-16-5-2-1-4-15(14)16)21-8-7-18(17-6-3-10-25-17)26(23,24)11-9-21/h1-6,10,13,18,20H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEONAJNRYXQJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazepane ring, thiophene moieties, and an indole structure, which collectively suggest diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12N2O3S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2

This structure includes:

  • Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
  • Dioxido group : Enhances reactivity and potential interactions with biological targets.
  • Thiophene and Indole moieties : Known for their roles in various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has indicated that compounds similar to 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cell growth in HeLa and MCF-7 cancer cell lines. The mechanism often involves inducing apoptosis and disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

The presence of thiophene and thiazepane structures suggests potential antimicrobial properties. Preliminary studies have shown that compounds with similar functionalities can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various indole derivatives against cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating a strong potential for therapeutic application .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazepane derivatives. The disk diffusion method was employed to assess activity against bacterial pathogens, revealing significant inhibition zones for several tested compounds .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanoneThiazepane ring, dioxido groupPotential anticancer and antimicrobial
Indole DerivativesIndole structureAntiproliferative activity (IC50 = 0.34 μM)
Thiophene DerivativesAromatic thiopheneAntimicrobial properties

Comparison with Similar Compounds

Structural Divergences

  • Core Heterocycle: The target’s seven-membered thiazepane sulfone contrasts with five-membered thiazoles (e.g., ) or six-membered piperazines (e.g., ).
  • Linker Chemistry : Unlike thioether-linked analogs (e.g., ), the sulfone group in the target increases polarity and oxidative stability, which could enhance pharmacokinetic profiles.
  • Substituent Effects : The thiophen-2-yl group may mimic aromatic residues in biological targets, analogous to nitro or bromo substituents in antimalarial indole-thioethers .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Sulfones are less prone to oxidative metabolism than thioethers, which may extend half-life .
  • Bioavailability : The thiazepane ring’s flexibility might improve membrane permeability relative to rigid heterocycles like triazoles (e.g., ).

Q & A

Q. Critical parameters :

  • Temperature control (60–80°C for cyclization).
  • Reaction time (8–12 hours for high yield).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:
Computational approaches include:

  • Molecular docking : Screens binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on the indole and thiophene moieties for hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict ADMET properties .

Validation : Cross-check with experimental IC50 values from kinase inhibition assays .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirms regiochemistry of the thiazepane ring (e.g., δ 3.2–3.8 ppm for CH2-SO2) and indole protons (δ 7.1–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns quaternary carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.12) .
  • X-ray crystallography : Determines absolute configuration and dihedral angles (e.g., thiophene-thiazepane torsion angle ~120°) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions (e.g., varying IC50 values in cytotoxicity assays) arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7), assay duration (24 vs. 48 hours), or compound purity (>95% required) .
  • Methodological adjustments :
    • Dose-response normalization : Use internal controls (e.g., cisplatin) and standardized MTT protocols .
    • Meta-analysis : Pool data from multiple studies, applying statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Mechanistic follow-up : Confirm target engagement via Western blot (e.g., caspase-3 activation for apoptosis) .

Basic: What are the key functional groups influencing reactivity?

Answer:

  • Thiazepane-1,1-dioxide : Participates in nucleophilic substitutions (e.g., SN2 with alkyl halides) .
  • Indole-3-yl group : Engages in π-π stacking with aromatic residues in proteins and undergoes electrophilic substitution .
  • Thiophene-2-yl : Enhances lipophilicity (logP ~2.8) and stabilizes charge-transfer complexes .

Q. Reactivity table :

Functional GroupReaction TypeExample Reagents
Thiazepane-SO2AlkylationMethyl iodide, K2CO3
Indole NHAcylationAcetyl chloride, pyridine
KetoneReductionNaBH4, LiAlH4

Advanced: How to design experiments to elucidate the metabolic pathways?

Answer:

  • In vitro metabolism :
    • Liver microsomes : Incubate compound (10 µM) with human CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .
    • Reactive intermediate trapping : Use glutathione (GSH) to detect electrophilic metabolites .
  • In silico prediction :
    • BioTransformer 3.0 : Predicts Phase I/II metabolites (e.g., sulfonation of indole) .
  • Isotope labeling : Synthesize ¹⁴C-labeled analog for tracking in rodent pharmacokinetic studies .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation by HPLC .
  • Thermal stability : Heat at 40°C, 60°C, and 80°C for 1 week; assess via TLC (Rf shift indicates decomposition) .
  • Hydrolytic stability : Incubate in buffers (pH 1.2, 7.4, 9.0) for 24 hours; quantify intact compound using UV spectroscopy (λmax 280 nm) .

Advanced: What in silico tools optimize the compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction :
    • SwissADME : Estimates bioavailability (30–50% typical due to high MW) and blood-brain barrier penetration (low) .
    • pkCSM : Predicts renal clearance (CLrenal ~0.2 mL/min/kg) and CYP inhibition risk .
  • Structural modifications :
    • Introduce polar groups (e.g., -OH) to reduce logP and enhance solubility .
    • Replace thiophene with furan to mitigate hERG channel liability .

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